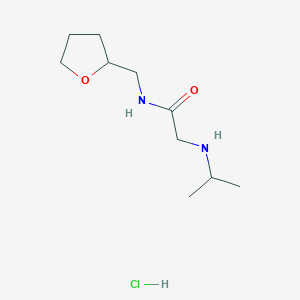

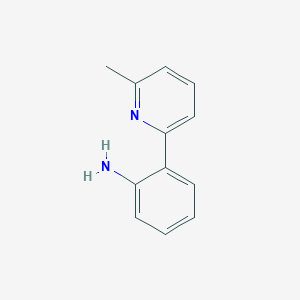

![molecular formula C8H6N2O3 B1503347 7-Hydroxy-1H-pyrrolo[2,3-C]pyridin-3-carbonsäure CAS No. 1190317-24-8](/img/structure/B1503347.png)

7-Hydroxy-1H-pyrrolo[2,3-C]pyridin-3-carbonsäure

Übersicht

Beschreibung

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Potenzielles Therapeutikum

7-Hydroxy-1H-pyrrolo[2,3-C]pyridin-3-carbonsäure zeigt vielversprechendes Potenzial in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit zu biologisch aktiven Pyrrolopyridin-Derivaten. Diese Verbindungen wurden auf ihre potenzielle Wirksamkeit als therapeutische Mittel bei der Behandlung verschiedener Krankheiten untersucht, darunter Diabetes, Herz-Kreislauf-Erkrankungen und Bluthochdruck . Ihre Fähigkeit, den Blutzuckerspiegel zu modulieren, macht sie zu Kandidaten für weitere Forschungsarbeiten zur Behandlung von Stoffwechselstörungen.

Biochemie: Enzyminhibition

In der Biochemie könnte diese Verbindung aufgrund ihrer potenziellen inhibitorischen Eigenschaften zur Untersuchung von Enzym-Wechselwirkungen verwendet werden. Pyrrolopyridin-Derivate wurden auf ihre Fähigkeit untersucht, Fibroblasten-Wachstumsfaktor-Rezeptoren zu hemmen, die eine entscheidende Rolle bei der Zellproliferation und -differenzierung spielen . Diese Anwendung ist für die Krebsforschung von Bedeutung, insbesondere für das Verständnis von Tumorwachstum und -metastasierung.

Pharmakologie: Medikamentenentwicklung

Die pharmakologischen Anwendungen von this compound sind mit ihrem Potenzial als Baustein in der Medikamentenentwicklung verbunden. Ihre Kernstruktur kann modifiziert werden, um neue pharmakologisch aktive Moleküle zu erzeugen. Beispielsweise wurde sie mit der Synthese von Verbindungen in Verbindung gebracht, die analgetische und entzündungshemmende Wirkungen zeigen .

Organische Synthese: Baustein

Diese Verbindung dient als vielseitiger Baustein in der organischen Synthese. Sie kann verwendet werden, um komplexe Moleküle zu synthetisieren, darunter Azaindol-Derivate, die als Acrosin-Inhibitoren wirken und zur Entwicklung neuer Kontrazeptiva führen könnten .

Analytische Chemie: Chemische Analyse

In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der chromatographischen Analyse und Massenspektrometrie verwendet werden. Ihre klar definierte Struktur und ihre Eigenschaften ermöglichen die genaue Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .

Chemieingenieurwesen: Prozessoptimierung

Die Stabilitäts- und Löslichkeitsparameter der Verbindung sind für Anwendungen im Chemieingenieurwesen von Bedeutung, wo sie zur Optimierung von Syntheseprozessen eingesetzt werden kann. Ihre physikalisch-chemischen Eigenschaften, wie z. B. die molare Refraktion und die topologische polare Oberfläche, sind wertvoll für die Entwicklung effizienter und skalierbarer Produktionsmethoden .

Wirkmechanismus

- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .

- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.

Cellular Effects

The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid affects gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.

Dosage Effects in Animal Models

The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.

Metabolic Pathways

7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within tissues also affects its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Eigenschaften

IUPAC Name |

7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWAJFZLENIDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696675 | |

| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190317-24-8 | |

| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide](/img/structure/B1503266.png)

![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)

![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)

![3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1503302.png)

![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)

![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)